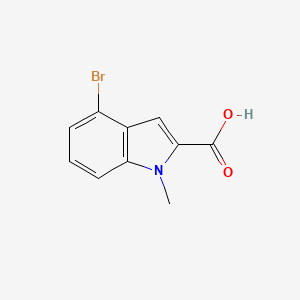

4-bromo-1-methyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-12-8-4-2-3-7(11)6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBMMRJSRWYGGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C1C(=O)O)C(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880349-08-6 | |

| Record name | 4-bromo-1-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-1H-indole-2-carboxylic acid typically involves the following steps:

Bromination of Indole: The starting material, indole, undergoes bromination at the fourth position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Methylation: The brominated indole is then methylated at the nitrogen atom (first position) using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Carboxylation: The final step involves the introduction of the carboxylic acid group at the second position. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. For example, reacting with ammonia or amine derivatives can yield corresponding amines.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using a palladium catalyst.

Common Reagents and Conditions

Bromination: Bromine, N-bromosuccinimide (NBS), iron(III) bromide.

Methylation: Methyl iodide, dimethyl sulfate, potassium carbonate.

Carboxylation: Carbon dioxide, high pressure and temperature, suitable catalyst.

Substitution: Ammonia, amine derivatives.

Coupling: Aryl or alkyl boronic acids, palladium catalyst.

Major Products

Amines: Formed through substitution reactions with ammonia or amine derivatives.

Aryl/Alkyl Indoles: Formed through coupling reactions with aryl or alkyl boronic acids.

Scientific Research Applications

4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that has a molecular formula of C6H6BrNO2. It is characterized by a pyrrole ring with a bromine atom at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 2-position.

Scientific Research Applications

4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid is a versatile compound with applications in chemistry, biology, medicine, and industry.

Chemistry

- It is used as a building block for synthesizing complex heterocyclic compounds and pharmaceuticals.

Biology

- It is investigated for potential biological activities, such as antimicrobial and anticancer properties. Pyrrole derivatives, including 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid, have shown efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL. They are particularly effective against Staphylococcus aureus compared to Escherichia coli.

- It exhibits anticancer potential. Pyrrole derivatives can inhibit protein kinases, which are crucial for cancer cell proliferation and survival, and induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival.

Medicine

- It is explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

Industry

- It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and carboxylic acid group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The methyl group can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution.

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl Chain Variations at the Indole Nitrogen

- 4-Bromo-1-ethyl-1H-indole-2-carboxylic acid (CAS: 1240567-83-2) Molecular Formula: C₁₁H₁₀BrNO₂ Molecular Weight: 268.11 g/mol Key Differences: The ethyl group at the 1-position increases hydrophobicity and steric bulk compared to the methyl analog.

Positional Isomers of the Carboxylic Acid Group

- This positional isomer may exhibit distinct reactivity in coupling reactions or biological target interactions .

Bromine Positional Isomers

Substitution of Bromine with Methyl Groups

- 4-Methyl-1H-indole-2-carboxylic acid (CAS: 18474-57-2) Molecular Formula: C₁₀H₉NO₂ Molecular Weight: 175.19 g/mol Key Differences: Replacement of bromine with a methyl group reduces molecular weight and polar surface area, enhancing lipophilicity. This analog lacks the electron-withdrawing effects of bromine, which may influence its reactivity in electrophilic substitutions .

Substituent Position Variations

- 6-Bromo-4-methyl-1H-indole-2-carboxylic acid (CID: 83900782) Molecular Formula: C₁₀H₈BrNO₂ Molecular Weight: 254.08 g/mol Key Differences: Bromine at the 6-position and methyl at the 4-position create a distinct electronic profile compared to the target compound. Such differences could impact pharmacokinetic properties like metabolic stability .

Discussion of Research Implications

- Synthetic Utility : The N-methyl and bromine substituents in the target compound enhance stability and direct further functionalization (e.g., Suzuki couplings) .

Biological Activity

4-Bromo-1-methyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

- Indole core : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

- Bromine atom : Located at the 4-position, influencing its reactivity.

- Methyl group : Present at the 1-position.

- Carboxylic acid group : Located at the 2-position, contributing to its acidic properties.

The molecular formula is C_10H_8BrNO_2, with a molecular weight of approximately 254.08 g/mol. Its CAS number is 880349-08-6.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activity. Indoles are known to interact with various microbial targets, leading to inhibition of growth. A study highlighted that related compounds demonstrated efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. In particular:

- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and survival. For instance, studies on related indole carboxylic acids have shown they can effectively inhibit HIV-1 integrase, which is crucial for viral replication and has parallels in cancer cell biology due to similar pathways involved in cell division and survival .

- Case Studies : In vitro studies demonstrated that certain indole derivatives exhibited cytotoxic effects against various human cancer cell lines, including breast (MDA-MB-231) and colon (HT-29) cancer cells. The IC50 values for these compounds ranged significantly, indicating varying potency based on structural modifications .

The biological activity of this compound is believed to involve several biochemical pathways:

- Receptor Binding : Indoles are known to bind with high affinity to multiple receptors, influencing various signaling pathways associated with inflammation and cancer progression.

- Enzyme Inhibition : The compound may inhibit specific enzymes like cyclooxygenases (COX), which play a role in inflammatory processes and cancer progression. This inhibition can lead to reduced levels of inflammatory mediators and potentially lower tumor growth rates .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other indole derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-1-methyl-1H-indole | Lacks carboxylic acid group | Limited antimicrobial properties |

| Indole-2-carboxylic acid | Lacks bromine atom | Notable anticancer properties |

| 5-Bromoindole | Different substitution pattern | Exhibits neuroprotective effects |

This table highlights how slight variations in structure can lead to significant differences in biological activity.

Research Findings

Recent studies have explored the synthesis and biological evaluation of various indole derivatives:

- Synthesis Techniques : Various synthetic routes have been developed for creating indole derivatives, including palladium-catalyzed reactions that yield high purity and yield .

- Biological Evaluation : Compounds derived from the indole scaffold have shown improved inhibitory effects against integrase and other targets when modified at specific positions on the indole ring. For example, introducing halogenated groups has been shown to enhance activity significantly .

Q & A

Q. What are the optimal synthetic routes for preparing 4-bromo-1-methyl-1H-indole-2-carboxylic acid, and how can reaction conditions be systematically optimized?

Answer: The compound is synthesized via condensation reactions. A typical protocol involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with brominating agents (e.g., N-bromosuccinimide) in acetic acid, using sodium acetate as a catalyst. Reaction conditions include:

- Molar ratios: 1.1:1 (aldehyde to nucleophile) to drive completion.

- Solvent: 100 mL acetic acid, refluxed for 3–5 hours.

- Purification: The precipitate is washed sequentially with acetic acid, water, ethanol, and diethyl ether, followed by recrystallization from a DMF/acetic acid mixture to achieve high purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- NMR spectroscopy: H and C NMR confirm the indole backbone and substituents (e.g., bromine at C4, methyl at N1).

- Mass spectrometry (HRMS): Validates molecular weight (e.g., observed [M+H] vs. calculated).

- X-ray crystallography: Resolves absolute configuration using SHELXL refinement (mean σ(C–C) = 0.005 Å, R factor <0.05) .

Q. What purification strategies are effective for removing common byproducts in indole-carboxylic acid syntheses?

Answer:

- Recrystallization: DMF/acetic acid (1:1) removes unreacted starting materials.

- Column chromatography: Silica gel with ethyl acetate/hexane gradients isolates polar byproducts.

- HPLC: For high-purity requirements, reverse-phase C18 columns resolve structurally similar impurities .

Advanced Research Questions

Q. How do steric and electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Answer: The bromine atom at C4 facilitates Suzuki-Miyaura or Ullmann couplings. Key considerations:

- Steric hindrance: The methyl group at N1 may slow reactions; Pd(OAc)/XPhos catalysts improve yields.

- Electronic effects: Bromine’s electron-withdrawing nature activates the indole ring for nucleophilic substitutions.

- Optimization: Screening ligands (e.g., BINAP) and bases (KCO vs. CsCO) adjusts reaction rates .

Q. How can crystallographic data resolve contradictions between computational predictions and experimental observations in molecular conformation?

Answer: SHELXL-refined structures address discrepancies:

- Torsional angles: Compare DFT-optimized geometries with X-ray data to validate intramolecular hydrogen bonds or steric clashes.

- Thermal parameters (B factors): High B factors at the methyl group suggest dynamic disorder, requiring restrained refinement.

- Twinned data: SHELXE pipelines handle pseudo-merohedral twinning in indole derivatives .

Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?

Answer:

- Intermediate stabilization: Protect the carboxylic acid group as an ethyl ester during bromination to prevent decarboxylation.

- Catalyst selection: Use CuI for Buchwald-Hartwig aminations to avoid side reactions.

- Stepwise monitoring: LC-MS tracks intermediate stability; yields improve by adjusting pH during aqueous workups .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive indole-carboxylic acid analogs?

Answer:

- Core modifications: Replace bromine with Cl or CF to modulate lipophilicity (logP).

- Substituent effects: Introduce diethylamino or hydroxypropyl groups (e.g., via alkylation) to enhance solubility and target binding.

- Biological assays: Test analogs against enzyme targets (e.g., kinases) to correlate substituent placement with IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.